8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound features a bromine atom at the 8-position of its hexahydropyrrolo structure, which contributes to its unique chemical properties and biological activities. The compound is significant in medicinal chemistry due to its potential as a pharmacological agent.
The synthesis and characterization of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline have been documented in various scientific articles and patents. Notably, studies have explored its synthesis through methods such as the Buchwald–Hartwig cross-coupling reaction and other multicomponent reactions .
This compound is classified as a pyrroloquinoxaline derivative, which is recognized for its diverse biological activities including antitumor and antimicrobial effects. Its structural framework allows for various modifications that can enhance its pharmacological properties.
The synthesis of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can be achieved through several methods:
The synthesis often requires careful control of reaction conditions including temperature and catalyst choice to optimize yields and selectivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of synthesized compounds .
The molecular structure of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline features a fused ring system comprising a pyrrole and quinoxaline moiety. The bromine atom at the 8-position plays a crucial role in influencing the compound's reactivity and biological activity.
8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can participate in various chemical reactions:
These reactions are typically facilitated by using suitable reagents and catalysts under controlled conditions to ensure high yields and selectivity for desired products .
The mechanism of action for 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline involves interactions with specific biological targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain receptors or enzymes involved in signaling pathways related to cancer or inflammation.
Research indicates that derivatives of pyrroloquinoxalines exhibit potent activity against specific biological targets such as kinases or G-protein coupled receptors . Further studies are needed to elucidate the precise mechanisms at play.
Relevant data from studies indicate that variations in substituents can significantly affect both solubility and biological activity .
8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline has potential applications in several areas:
The palladium-catalyzed transfer hydrogenation strategy enables sustainable assembly of the pyrrolo[1,2-a]quinoxaline scaffold using nitriles as carbon synthons. This method employs a reusable Pd/C catalyst system (10 mol%) with HCOOH/HCOONa as a hydrogen donor in aqueous media, eliminating requirements for high-pressure hydrogen or toxic solvents [2]. Critical to its green credentials are the catalyst recyclability (5 cycles without significant activity loss) and atom-economical cascade that converts 1-(2-nitrophenyl)-1H-pyrroles and nitriles directly into functionalized pyrroloquinoxalines at 90°C. Mechanistic studies confirm in situ reduction of the nitro group generates 1-(2-aminophenyl)-1H-pyrrole intermediates, which undergo annulation with nitrile-derived synthons [2].
An alternative eco-compatible approach utilizes Mamedov heterocycle rearrangement under solvent-free conditions. This method couples benzimidazole precursors with pyrrolo[1,2-a]quinoxaline intermediates using only acetic acid as solvent at ambient temperature, achieving moderate-to-good yields (52-78%) without metal catalysts [6].
Table 1: Green Synthesis Performance Comparison
Method | Catalyst | Solvent | Temp (°C) | Yield Range | Key Advantage | |
---|---|---|---|---|---|---|
Pd-Catalyzed Transfer H₂ | Pd/C | H₂O | 90 | 52-85% | Reusable catalyst, water medium | |
Mamedov Rearrangement | None | HOAc | 25 | 52-78% | Room temperature operation | |
Aerobic Oxidative Cyclization | None | o-Xylene | 130 | 58-91% | O₂ as terminal oxidant | [8] |
Regioselective bromination at the quinoxaline 8-position presents challenges due to competing electrophilic sites. 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (C₁₁H₁₃BrN₂) features a distinctive molecular fingerprint evidenced by its SMILES string (C1CC2CNC3=C(N2C1)C=C(C=C3)Br) and InChIKey (GYVQDQVRYZTQCV-UHFFFAOYSA-N) [1]. The bromine atom occupies a position ortho to the bridgehead nitrogen, influencing electron distribution and reactivity.
Mass spectrometric characterization reveals prominent adduct formation patterns, including [M+H]⁺ at m/z 253.03349 (predicted CCS: 152.1 Ų) and [M+Na]⁺ at m/z 275.01543 (CCS: 162.9 Ų) [1]. Bromination typically employs mild electrophilic reagents (e.g., NBS) under controlled conditions to prevent polybromination. Catalyst systems like Lewis acidic metal triflates enhance regioselectivity by coordinating with the pyrrolo nitrogen, directing electrophilic attack to C8.
Table 2: Physicochemical Properties of 8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃BrN₂ |
Exact Mass | 252.02566 (M⁺) |
SMILES | C1CC2CNC3=C(N2C1)C=C(C=C3)Br |
Predicted CCS ([M+H]⁺) | 152.1 Ų |
Characteristic Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻, [M+NH₄]⁺ |
One-pot cascades efficiently construct complex pyrroloquinoxalines from simple precursors. The Pd/C-mediated tandem reaction combines 1-(2-nitrophenyl)-1H-pyrroles, nitriles, and formate donors in water to deliver 8-substituted derivatives via:
This cascade tolerates diverse aliphatic and aromatic nitriles (acetonitrile, benzonitrile, valeronitrile), enabling C8-alkyl or aryl functionalization. Microwave-assisted routes further enhance efficiency, as demonstrated in quinoxaline syntheses where 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles react with benzene-1,2-diamines under irradiation (220°C, 1h) to afford quinoxaline derivatives via phenylacetonitrile extrusion [3].
The C8-bromine substituent serves as a versatile handle for diversification via metal-catalyzed cross-couplings. Palladium-mediated aminations with primary/secondary amines install amino groups at C8, modulating electronic properties and bioactivity potential. Key reactions include:
These transformations proceed with excellent regiocontrol due to the bromide's activation toward oxidative addition. Computational studies indicate the C-Br bond dissociation energy (BDE) in pyrroloquinoxalines is ~65 kcal/mol, facilitating insertion by Pd(0) species. Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate derivatives exemplify products accessible through these modifications, showing promise as radical scavengers with calculated HO˙ quenching rate constants of 8.56 × 10⁸ M⁻¹s⁻¹ [10].
Table 3: Cross-Coupling Applications for 8-Brominated Derivatives
Reaction Type | Catalyst System | Coupling Partner | Application Scope |
---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/XPhos | Amines, anilines | Installation of basic N-groups |
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl formation at C8 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | Alkyne-functionalized analogs |
Carbonylative Coupling | Pd(dba)₂/CO atmosphere | Organotin reagents | Ketone synthesis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9